molecular formula C15H18F2N2O2 B2882120 N-cycloheptyl-N'-(2,4-difluorophenyl)oxamide CAS No. 898356-92-8

N-cycloheptyl-N'-(2,4-difluorophenyl)oxamide

Cat. No. B2882120
M. Wt: 296.318
InChI Key: PEHCOSRDRWSGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cycloheptyl-N’-(2,4-difluorophenyl)oxamide” is a compound with the molecular formula C15H18F2N2O2 and a molecular weight of 296.318 . It is intended for research use only.


Molecular Structure Analysis

The compound has a complexity of 371, with 2 rotatable bonds. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors. The topological polar surface area is 58.2, and it has 21 heavy atoms .


Physical And Chemical Properties Analysis

The compound has an XLogP3-AA value of 3.4, indicating its lipophilicity . The exact mass and monoisotopic mass are both 296.13363415 .

Scientific Research Applications

Catalysis and Chemical Synthesis

N-cycloheptyl-N'-(2,4-difluorophenyl)oxamide derivatives have been explored in the context of catalysis and the synthesis of complex molecules. For example, catalysts derived from similar structures have been shown to promote selective hydrogenation reactions, highlighting the importance of these compounds in the production of intermediates for the chemical and pharmaceutical industries. Such catalysts offer high activity and selectivity under mild conditions, showcasing their potential in sustainable chemical processes (Wang et al., 2011).

Coordination Chemistry

In coordination chemistry, N,N'-substituted oxamides, closely related to N-cycloheptyl-N'-(2,4-difluorophenyl)oxamide, have been utilized to design polynuclear complexes with tailored nuclearities. These compounds serve as versatile ligands due to their ability to undergo easy cis-trans isomerization and to stabilize high oxidation states in transition metal ions, which is crucial for the development of advanced materials and catalytic systems (Ruiz et al., 1999).

Materials Science

In the field of materials science, derivatives of N-cycloheptyl-N'-(2,4-difluorophenyl)oxamide have been explored for their potential in creating high-performance electrofluorochromic devices. The integration of these compounds into polymeric systems has been demonstrated to enhance the fluorescence contrast ratio and response time of the devices, suggesting their utility in the development of advanced optical and electronic materials (Cheng et al., 2018).

Synthesis of Heterocyclic Compounds

The synthesis of highly functionalized heterocyclic compounds, such as cyclohepta[b]indoles, has been facilitated by methodologies employing N-cycloheptyl-N'-(2,4-difluorophenyl)oxamide analogs. These methods leverage the unique reactivity of these compounds to construct complex molecular architectures, demonstrating their significance in organic synthesis (He et al., 2014).

Safety And Hazards

The compound is not intended for human or veterinary use. For safety data related to similar compounds, you may refer to the safety data sheet of N-(2,4-Difluorophenyl)thiourea .

properties

IUPAC Name

N-cycloheptyl-N'-(2,4-difluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O2/c16-10-7-8-13(12(17)9-10)19-15(21)14(20)18-11-5-3-1-2-4-6-11/h7-9,11H,1-6H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHCOSRDRWSGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cycloheptyl-N2-(2,4-difluorophenyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.